4-Ethylaniline;phosphoric acid
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Overview
Description
4-Ethylaniline;phosphoric acid is a compound that combines 4-ethylaniline, an aromatic amine, with phosphoric acid, a triprotic acid 4-Ethylaniline is a derivative of aniline, where an ethyl group is attached to the benzene ring Phosphoric acid is a common inorganic acid with the chemical formula H₃PO₄
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethylaniline can be synthesized through several methods. One common method involves the reduction of nitrobenzene derivatives. For instance, 4-nitroethylbenzene can be reduced using hydrogen in the presence of a catalyst to yield 4-ethylaniline . Another method involves the nucleophilic substitution of haloarenes at high temperatures .
Phosphoric acid is typically produced industrially by the wet process, which involves the reaction of sulfuric acid with phosphate rock. This method yields phosphoric acid along with calcium sulfate as a byproduct .
Industrial Production Methods
In industrial settings, 4-ethylaniline is often produced by the reduction of nitro compounds using hydrogenation techniques. This process is carried out under controlled conditions to ensure high yield and purity . Phosphoric acid production on an industrial scale involves the wet process mentioned earlier, which is efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
4-Ethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form ethylcyclohexylamine.
Substitution: It participates in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens are used under controlled conditions.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Ethylcyclohexylamine.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
4-Ethylaniline;phosphoric acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethylaniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. The phosphoric acid component can act as a catalyst or a reactant in various chemical reactions, facilitating the formation of desired products .
Comparison with Similar Compounds
4-Ethylaniline can be compared with other similar compounds such as:
Aniline: The parent compound, which lacks the ethyl group.
4-Methylaniline: Similar structure but with a methyl group instead of an ethyl group.
4-Chloroaniline: Contains a chlorine atom instead of an ethyl group.
The presence of the ethyl group in 4-ethylaniline makes it more hydrophobic and can influence its reactivity and interaction with other molecules .
Properties
CAS No. |
660439-89-4 |
---|---|
Molecular Formula |
C8H14NO4P |
Molecular Weight |
219.17 g/mol |
IUPAC Name |
4-ethylaniline;phosphoric acid |
InChI |
InChI=1S/C8H11N.H3O4P/c1-2-7-3-5-8(9)6-4-7;1-5(2,3)4/h3-6H,2,9H2,1H3;(H3,1,2,3,4) |
InChI Key |
SJLRHEHTFZVCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N.OP(=O)(O)O |
Origin of Product |
United States |
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